Euchrestifoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

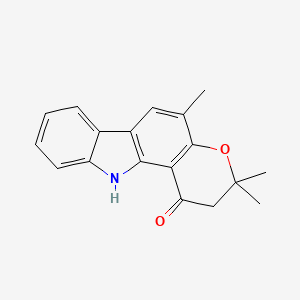

Euchrestifoline is a natural product found in Murraya euchrestifolia with data available.

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition

Euchrestifoline has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Research indicates that this compound exhibits significant inhibitory activity with an IC50 value of approximately 93.1 µM .

- Mechanism of Action : Molecular docking studies have provided insights into how this compound interacts with AChE. The compound fits into the active site of the enzyme, mimicking known inhibitors and potentially leading to therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Anti-Ferroptotic Activity

Recent studies have highlighted the anti-ferroptotic properties of this compound, suggesting its potential role in preventing ferroptosis, a form of regulated cell death associated with various diseases, including cancer .

- Research Findings : In vitro assays demonstrated that this compound effectively reduces nitric oxide production, which is linked to inflammatory responses and oxidative stress . This property positions this compound as a candidate for further investigation in cancer therapeutics.

Synthesis and Structural Studies

The total synthesis of this compound has been achieved using innovative synthetic methods, including a one-pot Wacker oxidation and double aromatic C-H bond activation . This advancement not only facilitates the availability of this compound for research but also opens avenues for modifying its structure to enhance biological activity.

- Synthetic Pathway : The synthetic route involves palladium-catalyzed reactions that yield this compound in significant quantities, allowing for comprehensive biological evaluations .

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell proliferation in HepG2 liver cancer cells with an IC50 value indicating significant potency .

- Case Study : In experiments involving Murraya extracts, this compound was part of a broader analysis demonstrating cytotoxicity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development .

Antioxidant Properties

The antioxidant capabilities of this compound contribute to its potential health benefits. By scavenging free radicals, it may mitigate oxidative stress-related damage in cells .

- Implications : These properties are particularly relevant in developing therapeutic strategies for conditions linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Data Summary

| Application | Description | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Inhibits AChE, potentially useful in neurodegenerative disease treatment | IC50 = 93.1 µM |

| Anti-Ferroptotic Activity | Prevents ferroptosis; reduces nitric oxide production | Significant reduction observed |

| Synthesis | Total synthesis achieved through novel methods | Efficient palladium-catalyzed synthesis |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cells | Effective against HepG2 cells |

| Antioxidant Properties | Scavenges free radicals | Potential health benefits |

Análisis De Reacciones Químicas

Structural Diversity and Key Modifications

Euchrestifolines A–O (1–15) exhibit diverse carbazole alkaloid frameworks with distinct functional groups and moieties . Notable structural features include:

Anti-Ferroptotic Mechanisms

Euchrestifolines inhibit ferroptosis with EC50 values as low as 0.04–1 μM , surpassing ferrostatin-1 (positive control) . Their activity is attributed to:

-

Radical scavenging : Carbazole’s aromatic system stabilizes radicals via resonance.

-

Lipid peroxidation inhibition : Disruption of lipid radical chain reactions by electron-rich moieties.

Nitric Oxide (NO) Inhibition

Compounds 1–15 suppress NO production in LPS-induced macrophages (IC50: 2–20 μM) . This suggests interactions with:

-

iNOS enzyme : Competitive inhibition of substrate binding.

-

NF-κB pathway : Downregulation of pro-inflammatory signaling.

Cytotoxicity Profiles

Euchrestifolines show selective cytotoxicity against cancer cell lines (e.g., HepG2, A549):

| Compound | Cell Line | IC50 (μM) | Proposed Mechanism |

|---|---|---|---|

| 7 | HepG2 | 8.2 | DNA intercalation via planar benzopyranocarbazole . |

| 10 | A549 | 12.4 | Apoptosis induction via ROS generation . |

Synthetic and Analytical Challenges

-

Stereochemical determination : Absolute configurations (e.g., 3′S in 11 ) were resolved via Mosher’s ester analysis and ECD calculations .

-

Reaction optimization : While not explicitly documented for euchrestifolines, methods like Design of Experiments (DoE) could enhance yield and selectivity in analogous carbazole syntheses .

Emerging Techniques

-

Electrochemical modulation : Recent advances in electrochemistry (e.g., electrode-driven redox reactions) could optimize euchrestifoline derivatization .

-

High-throughput analysis : Acoustic droplet ejection mass spectrometry enables rapid reaction monitoring, applicable to this compound analog synthesis .

Propiedades

Fórmula molecular |

C18H17NO2 |

|---|---|

Peso molecular |

279.3 g/mol |

Nombre IUPAC |

3,3,5-trimethyl-2,11-dihydropyrano[3,2-a]carbazol-1-one |

InChI |

InChI=1S/C18H17NO2/c1-10-8-12-11-6-4-5-7-13(11)19-16(12)15-14(20)9-18(2,3)21-17(10)15/h4-8,19H,9H2,1-3H3 |

Clave InChI |

YIOPHGZRHZZMIM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C3=C1OC(CC3=O)(C)C)NC4=CC=CC=C42 |

Sinónimos |

euchrestifoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.